1-(3-Nitropyridin-2-yl)azepane
Description
Contextualization of Azepane and Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a multitude of pharmaceuticals and biologically active compounds. nih.govnih.gov Its presence is noted in natural products like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.gov The utility of the pyridine ring in medicinal chemistry is driven by its ability to improve the aqueous solubility of molecules and its capacity to be readily functionalized, allowing for the fine-tuning of pharmacological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and its basicity allows for the formation of stable salts, which can be advantageous for drug formulation. nih.gov The electronic nature of the pyridine ring, being electron-deficient, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which is a key strategy in the synthesis of pyridine-based drugs. nih.gov
The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is another important structural motif in medicinal chemistry. wikipedia.org Its flexible, non-planar ring structure allows it to adopt various conformations, which can be crucial for binding to biological targets. semanticscholar.org Azepane derivatives are found in a number of approved drugs with a wide range of therapeutic applications, including bazedoxifene (B195308) and cetiedil. wikipedia.org The synthesis of seven-membered heterocycles like azepane can be challenging due to thermodynamic and kinetic factors, making the development of efficient synthetic methods an active area of research. sioc-journal.cn The incorporation of the azepane ring can influence a molecule's pharmacokinetic properties and its ability to interact with specific receptors or enzymes. acs.org
Overview of the Structural Significance of 1-(3-Nitropyridin-2-yl)azepane in Chemical Space
The compound this compound is a molecule that combines the structural features of both a nitropyridine and an azepane. Its chemical structure consists of an azepane ring attached to the 2-position of a pyridine ring, which is substituted with a nitro group at the 3-position. This specific arrangement of functional groups and ring systems imparts a unique set of properties to the molecule, making it an interesting subject for chemical and medicinal research.
The structural significance of this compound lies in the interplay between its constituent parts. The 3-nitropyridine (B142982) moiety is a key feature, with the electron-withdrawing nitro group significantly influencing the reactivity of the pyridine ring. This activation makes the ring susceptible to nucleophilic aromatic substitution reactions, a common strategy for further functionalization. fcad.com The position of the nitro group is critical; in 3-nitropyridines, amination reactions have been shown to selectively occur at the position para to the nitro group. ntnu.no
The azepane ring, a seven-membered saturated heterocycle, adds a three-dimensional character to the otherwise planar nitropyridine system. The flexibility of the azepane ring allows it to adopt multiple conformations, such as chair and boat forms, which can be crucial for its interaction with biological macromolecules. semanticscholar.org The fusion of these two scaffolds creates a molecule with a distinct shape and electronic distribution, setting it apart from simpler pyridine or azepane derivatives.
Below is a table summarizing some of the key properties of this compound and its constituent scaffolds.
| Feature | Pyridine | Azepane | This compound |
| Ring System | 6-membered aromatic | 7-membered saturated | 6-membered aromatic and 7-membered saturated |
| Key Functional Group | Nitrogen heteroatom | Secondary amine | Nitro group, secondary amine |
| General Properties | Basic, polar, aromatic | Flexible, basic, non-planar | Polar, potentially basic, conformationally flexible |
| Reactivity | Electrophilic and nucleophilic substitution | Reactions of secondary amines | Nucleophilic aromatic substitution on the pyridine ring |
General Research Landscape for Nitro-Substituted Pyridines and Seven-Membered Nitrogen Heterocycles
The research landscape for nitro-substituted pyridines is extensive and multifaceted, driven by their utility as versatile synthetic intermediates. nih.gov The presence of the nitro group activates the pyridine ring, enabling a wide range of chemical transformations. fcad.com This has led to their use in the synthesis of a variety of biologically active compounds, including those with potential anticancer, antifungal, and herbicidal properties. nih.gov Research in this area often focuses on developing new methods for the synthesis of nitropyridines and exploring their reactivity in various chemical reactions. ntnu.no For instance, studies have investigated the regioselectivity of nucleophilic substitution reactions on different nitropyridine isomers, providing valuable insights for synthetic planning.
The study of seven-membered nitrogen heterocycles, such as azepanes and their derivatives, is another active area of chemical research. sioc-journal.cnutas.edu.au The synthesis of these larger ring systems presents unique challenges compared to their five- and six-membered counterparts. sioc-journal.cn Consequently, a significant portion of research is dedicated to the development of novel and efficient synthetic methodologies, including multicomponent reactions and transition metal-catalyzed cyclizations. utas.edu.auresearchgate.net The conformational analysis of seven-membered rings is also a key research focus, as the flexibility of these rings plays a crucial role in their biological activity. semanticscholar.org The incorporation of seven-membered nitrogen heterocycles into drug candidates is an ongoing strategy in medicinal chemistry, with researchers exploring their potential in treating a range of conditions. acs.orgutas.edu.au The unique structural and conformational properties of these rings continue to make them attractive targets for the development of new therapeutic agents. sioc-journal.cnresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKPJZAGVYWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Azepane
Construction of the Azepane Ring System
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a less common structural motif in medicinal chemistry compared to its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine (B6355638), due to challenges in its synthesis. nih.govmanchester.ac.uk However, innovative methods have been developed to address this, including ring expansion strategies and nitrene insertion reactions.
A novel and efficient strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method utilizes a single-atom skeletal editing process where a nitro group is converted into a singlet nitrene. manchester.ac.uk Mediated by blue light at room temperature, this process transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane. nih.govmanchester.ac.uk This two-step approach allows for the direct translation of the substitution pattern of the starting nitroarene to the resulting azepane, providing access to a variety of poly-functionalized systems. manchester.ac.uk
For instance, the treatment of a substituted nitrobenzene (B124822) with diethylamine (B46881) and triisopropyl phosphite (B83602) under blue light irradiation can yield a 3H-azepine, which upon hydrogenation, furnishes the corresponding azepane. manchester.ac.uk
Table 1: Ring Expansion of Nitroarenes to Azepanes
| Starting Material | Reagents | Conditions | Intermediate | Final Product |
|---|---|---|---|---|
| p-Bn-nitrobenzene | Et2NH, P(Oi-Pr)3 | i-PrOH, blue light (427 nm), room temp. | 3H-azepine derivative | C5-benzyl azepane |
The formation of azepanes through nitrene insertion is closely related to the photochemical ring expansion strategy, as it also involves the generation of a nitrene intermediate from a nitroarene precursor. manchester.ac.ukresearchgate.net The singlet nitrene generated photochemically undergoes an intramolecular insertion into the aromatic system, leading to the formation of an azanorcaradiene intermediate which rearranges to a more stable azepine. slideshare.net This unsaturated seven-membered ring can then be hydrogenated to the corresponding azepane. manchester.ac.uk This method has been demonstrated to be effective for a range of substituted nitroarenes, providing access to variously substituted azepanes. manchester.ac.uk
Formation of the Nitropyridine Moiety
The introduction of a nitro group at the 3-position of the pyridine (B92270) ring is a crucial step in the synthesis of the target compound. This can be achieved through direct nitration of pyridine derivatives or through more specific regioselective methods.
The direct nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. stackexchange.comgalchimia.com However, methods have been developed to achieve this transformation. One such method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent. ntnu.nontnu.no This reaction proceeds through the formation of an N-nitropyridinium salt. ntnu.no Subsequent treatment with an aqueous solution of a nucleophile, such as sodium bisulfite, leads to the formation of the β-nitro compound. researchgate.net This process involves the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates which then rearrange to the 3-nitropyridine (B142982) product. rsc.org
Table 2: Nitration of Pyridine with Dinitrogen Pentoxide
| Pyridine Derivative | Nitrating Agent | Solvent | Subsequent Treatment | Product |
|---|
The presence of electron-donating groups on the pyridine ring can facilitate the nitration reaction by increasing the electron density of the ring. researchgate.net
Achieving regioselectivity in the nitration of pyridines, particularly at the meta-position (C-3), can be challenging. acs.orgthieme-connect.com A practical and highly regioselective method for the meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This approach utilizes the formation of stable oxazino pyridine intermediates. thieme-connect.com The nitration is then carried out on this intermediate using tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source, with TEMPO and oxygen acting as co-oxidants. acs.org Subsequent acid-mediated treatment of the crude reaction mixture yields the desired meta-nitrated pyridine. thieme-connect.com This mild, one-pot, and catalyst-free process has been successfully applied to the late-stage meta-nitration of various pyridine-containing molecules. acs.org
Another approach to control regioselectivity is through the use of directing groups. For instance, the presence of an amino or hydroxyl group at the para-position of the pyridine ring can direct nitration to the meta-position using a mixture of nitric acid and sulfuric acid. acs.org
Coupling and Annulation Reactions for Joining Pyridine and Azepane Units
The final step in the synthesis of 1-(3-nitropyridin-2-yl)azepane involves the formation of a C-N bond between the azepane ring and the 3-nitropyridine moiety. A common and effective method for this transformation is nucleophilic aromatic substitution (SₙAr).
In this approach, a 2-halo-3-nitropyridine serves as the electrophilic partner, and azepane acts as the nucleophile. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. nbinno.comyoutube.com The reaction of a 2-halopyridine with an amine, such as azepane, proceeds via an addition-elimination mechanism to displace the halide and form the desired C-N bond. nih.govshd-pub.org.rs Fluoropyridines are often more reactive in SₙAr reactions than their chloro- or bromo- counterparts. nih.gov Microwave-assisted synthesis can also be employed to accelerate these coupling reactions. shd-pub.org.rsresearchgate.net
Table 3: Coupling of Azepane with 2-Halo-3-nitropyridine
| Pyridine Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Chloro-3-nitropyridine (B167233) | Azepane | Base, Solvent (e.g., NMP), Heat or Microwave | This compound |
Nucleophilic Substitution Reactions Involving Azepane and Halogenated Nitropyridine Precursors
A primary and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the pyridine ring by the ortho-nitro group, which makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. The most common precursors are 2-halogenated 3-nitropyridines, such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine.
In this reaction, azepane, acting as a secondary amine nucleophile, attacks the carbon atom bearing the halogen substituent on the 3-nitropyridine ring. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at elevated temperatures. mdpi.com The nitro group at the 3-position is crucial for this reaction, as it stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.
Table 1: Examples of Nucleophilic Aromatic Substitution for N-Arylation of Amines
| Halogenated Precursor | Nucleophile | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Azepane | K₂CO₃ | DMF | 80-100 °C | This compound | mdpi.com |
| 2-Fluoro-3-nitropyridine | Azepane | Et₃N | MeCN | Room Temp - 60 °C | This compound | N/A |
Note: This table is illustrative of typical reaction conditions for SNAr reactions on nitropyridines.
Palladium- and Copper-Catalyzed Coupling Reactions in Azepane-Nitropyridine Assembly
Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for constructing the C-N bond in this compound, particularly when the SNAr reaction is sluggish or incompatible with other functional groups.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of C-N bond formation. It involves the coupling of an aryl halide or triflate (e.g., 2-chloro-3-nitropyridine) with an amine (azepane) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos often providing high yields. The base, typically a strong one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. mdpi.com
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for N-arylation that uses a copper catalyst. While traditional Ullmann conditions required harsh reaction temperatures, modern protocols often use copper(I) salts (e.g., CuI) with a ligand, such as L-proline or diamines, allowing the reaction to proceed under milder conditions. researchgate.net This method can be particularly useful for substrates that are sensitive to palladium catalysis. The reaction couples a 2-halo-3-nitropyridine with azepane, typically in a polar solvent like DMSO or DMF. researchgate.netnih.gov
Table 2: Comparison of Catalytic Coupling Methods
| Reaction Name | Catalyst System | Base | Solvent | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | High functional group tolerance, broad scope. |
Derivatization and Functionalization Strategies for this compound
Once synthesized, this compound can serve as a scaffold for further chemical modifications, allowing for the exploration of its chemical space. Functionalization can be targeted at the pyridine ring, the azepane ring, or the nitro group itself.
Modification of the Pyridine Ring
The pyridine ring of the core molecule can be further substituted to introduce new chemical properties. If a dihalogenated precursor like 2-chloro-5-bromo-3-nitropyridine is used in the initial synthesis, the remaining bromo group at the 5-position serves as a handle for subsequent palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: A new carbon-carbon bond can be formed by reacting the 5-bromo derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This allows for the introduction of various aryl or vinyl groups.
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the 5-bromo derivative with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
C-H Functionalization: Direct C-H functionalization is an emerging strategy that avoids the need for pre-installed halogens. nih.gov While challenging on electron-deficient pyridine rings, specific methodologies can be employed to introduce substituents at the remaining C-H positions (C4, C5, C6). figshare.comresearchgate.net
Functionalization of the Azepane Ring
Introducing functionality onto the seven-membered azepane ring can significantly alter the molecule's three-dimensional structure and properties. manchester.ac.uk
There are two main approaches:
Use of a Pre-functionalized Azepane: The synthesis can begin with an already substituted azepane derivative. For example, using commercially available or synthetically prepared 3-hydroxyazepane, 4-oxoazepane, or methyl azepane-4-carboxylate in the initial coupling reaction will directly yield a functionalized final product. nih.govrwth-aachen.de
Post-Coupling Modification: Functionalizing the azepane ring after its attachment to the nitropyridine moiety is more challenging due to the lack of reactive sites. However, strategies involving radical-based C-H activation or the use of directing groups could potentially be developed to achieve this. A more practical approach involves synthesizing the desired substituted azepane ring from an acyclic precursor via methods like ring-closing metathesis, followed by coupling to the nitropyridine. researchgate.net
Manipulation of the Nitro Group
The nitro group is not merely an activating group for the initial synthesis; it is also a versatile functional handle for extensive derivatization.
Reduction to an Amine: The most common and useful transformation is the reduction of the nitro group to an amine, yielding 2-(azepan-1-yl)pyridin-3-amine (B2731461). This can be achieved using various reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C, PtO₂), or chemical reagents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. researchgate.net
Further Derivatization of the Amine: The resulting 3-amino group is a gateway to numerous other functionalities.
Diazotization: The amine can be converted into a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) via Sandmeyer-type reactions.
Amide/Sulfonamide Formation: The amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively.
Participation in Heterocycle Formation: The 1,2-diamine arrangement (the new 3-amino group and the 2-azepane nitrogen) can be used as a building block for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines.
The nitro group itself can also participate in cycloaddition reactions, although this is less common. nih.gov
Stereoselective Synthesis and Chiral Analogues
The stereoselective synthesis of this compound analogues is crucial for applications where specific stereoisomers are required. Since the parent molecule is achiral, chirality must be introduced by incorporating stereocenters into the azepane ring.
The primary strategy for obtaining enantiomerically pure or enriched chiral analogues is to start the synthesis with a chiral, non-racemic azepane building block. For example, if a substituted azepane such as (R)-3-methylazepane or (S)-3-hydroxyazepane is used in the initial SNAr or cross-coupling reaction, the chirality is carried through to the final product.
The synthesis of these chiral azepane precursors can be accomplished through several methods:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to construct the azepane ring enantioselectively.
Resolution of Racemates: Separating a racemic mixture of a functionalized azepane derivative into its constituent enantiomers.
Chiral Pool Synthesis: Starting from readily available chiral natural products.
Ring expansion strategies, such as the expansion of a chiral piperidine derivative, can also provide stereoselective access to chiral azepanes. rsc.org The stereochemical integrity of the chiral center(s) on the azepane ring is generally maintained during the subsequent C-N bond-forming reaction with the nitropyridine.
Optimization of Synthetic Pathways and Process Chemistry
The optimization of the synthetic route to this compound is a critical aspect of process chemistry, aiming to develop a robust, safe, and economical manufacturing process. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. While specific optimization data for this exact compound is not extensively detailed in publicly available literature, the principles of process chemistry allow for a thorough understanding of the factors that would be investigated.
Key areas of focus in the optimization of the synthesis of this compound would include the choice of reagents, solvent, temperature, and reaction time. For the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and azepane, a primary consideration is the selection of a suitable base to neutralize the hydrochloric acid formed during the reaction. The choice of base can significantly influence the reaction rate and the formation of byproducts.
Furthermore, solvent selection is paramount in SNAr reactions. The ideal solvent should facilitate the dissolution of reactants and reagents, possess a suitable boiling point for the desired reaction temperature, and be easily removable during workup. The effect of different solvents on the reaction kinetics and product purity would be a key area of study.
Temperature and reaction time are intrinsically linked and their optimization is essential for achieving high conversion rates while minimizing the degradation of reactants and products. A detailed study would involve conducting the reaction at various temperatures and monitoring its progress over time to establish the optimal conditions.
Table 1: Illustrative Parameters for Optimization of this compound Synthesis
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | Dichloromethane (B109758) (DCM) | Toluene |
| Base | Potassium Carbonate | Triethylamine | Diisopropylethylamine | Sodium Bicarbonate |
| Temperature | Room Temperature | 50 °C | 80 °C | 100 °C |
| Concentration | 0.1 M | 0.5 M | 1.0 M | 2.0 M |
This interactive table illustrates the types of systematic variations that would be explored during the optimization process. By methodically altering each parameter and analyzing the resulting yield and purity, an optimal set of reaction conditions can be identified.
Reaction Mechanisms and Chemical Transformations of 1 3 Nitropyridin 2 Yl Azepane
Nucleophilic Aromatic Substitution (SNAr) on the 3-Nitropyridin-2-yl Moiety
The synthesis of 1-(3-Nitropyridin-2-yl)azepane typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction, where azepane acts as the nucleophile attacking a 2-substituted-3-nitropyridine. This pathway is a cornerstone of its formation and understanding its mechanism is key to the compound's chemistry.
The SNAr mechanism is a stepwise process involving addition followed by elimination. It is distinct from SN1 and SN2 reactions due to its occurrence at an sp²-hybridized carbon atom within an aromatic ring. wikipedia.org
Nucleophilic Attack: The reaction initiates with the nitrogen atom of the azepane ring, acting as a nucleophile, attacking the electron-deficient carbon atom at the C-2 position of the 3-nitropyridine (B142982) ring. This carbon is bonded to a suitable leaving group (e.g., a halide such as Cl or F). This attack is favored because the pyridine (B92270) ring is activated by both the ring nitrogen and the electron-withdrawing nitro group.
Formation of the Meisenheimer Complex: The addition of the azepane nucleophile breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ortho-nitro group.
Departure of the Leaving Group: In the final step, the leaving group (e.g., a halide ion) is eliminated from the ipso-carbon (the carbon under attack). This expulsion restores the aromaticity of the pyridine ring, leading to the formation of the final product, this compound.
This addition-elimination sequence is the generally accepted pathway for SNAr reactions involving highly activated aromatic systems. wikipedia.org
The presence and position of the nitro (NO₂) group are critical to the feasibility and outcome of the SNAr reaction.
Activation: The nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring towards nucleophilic attack. wikipedia.org It achieves this through both the inductive effect (pulling electron density through the sigma bonds) and the resonance effect (delocalizing electron density in the intermediate). This activation significantly lowers the energy barrier for the initial nucleophilic attack.
Stabilization of Intermediate: The primary role of the nitro group is the stabilization of the anionic Meisenheimer complex. When positioned ortho or para to the site of nucleophilic attack, the nitro group can directly participate in resonance, delocalizing the negative charge onto its oxygen atoms. wikipedia.orguci.edu In the case of this compound's formation from a 2-halo-3-nitropyridine, the nitro group is ortho to the C-2 position. This placement allows for effective stabilization of the intermediate, making the reaction proceed readily.
Regioselectivity: The positions on the pyridine ring are not equally reactive. Nucleophilic attack is strongly favored at positions ortho and para to the ring nitrogen because the nitrogen atom can bear a negative charge in the resonance forms of the Meisenheimer complex. stackexchange.com The presence of a nitro group further directs the regioselectivity. In a 3-nitropyridine system, the C-2 and C-6 positions are highly activated due to their proximity to both the ring nitrogen and the nitro group. Therefore, a nucleophile like azepane will preferentially attack at C-2 (or C-6), displacing a leaving group at that position.
Key findings from these analogous reactions include:
The reaction follows a stepwise mechanism where the first step, the nucleophilic attack to form the Meisenheimer complex, is the rate-determining step. researchgate.net
The reactions exhibit second-order kinetics, being first-order with respect to both the nitropyridine substrate and the amine nucleophile.
The reactivity of the amine nucleophile is correlated with its basicity, as shown by linear Brønsted-type plots. researchgate.net
Although the two-step addition-elimination mechanism is widely accepted, some recent computational and experimental studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking occur in a single transition state. nih.gov However, for highly electron-deficient systems, such as those activated by a nitro group, the stepwise pathway via a stabilized Meisenheimer complex is generally favored. wikipedia.orgnih.gov
| Nitropyridine Substrate | Amine Nucleophile | pKa (Conjugate Acid) | k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| 2-Methoxy-3-nitropyridine (B1295690) | Morpholine | 8.66 | 1.28 x 10⁻³ |
| Piperidine (B6355638) | 11.22 | 0.20 | |
| Pyrrolidine (B122466) | 11.43 | 1.15 | |
| 2-Methoxy-5-nitropyridine | Morpholine | 8.66 | 2.45 x 10⁻² |
| Piperidine | 11.22 | 3.00 | |
| Pyrrolidine | 11.43 | 15.8 |
Chemical Reactivity of the Azepane Ring System
The azepane ring in this compound is a saturated seven-membered heterocycle. Its chemical properties are primarily defined by the basicity of the nitrogen atom and the conformational flexibility of the large ring.
The nitrogen atom of the azepane ring possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton. However, its basicity is significantly influenced by its attachment to the electron-deficient 3-nitropyridin-2-yl group.
Compared to a simple dialkylamine or a saturated heterocycle like piperidine (pKa of conjugate acid ≈ 11), the nitrogen in this compound is considerably less basic. This reduction in basicity is due to two main factors:
Resonance Delocalization: The lone pair on the azepane nitrogen can be delocalized into the π-system of the pyridine ring. This N-aryl conjugation stabilizes the lone pair, making it less available to bond with a proton. libretexts.org
Inductive Effect: The pyridine ring, especially when substituted with a powerful electron-withdrawing nitro group, exerts a strong negative inductive effect (-I). This effect pulls electron density away from the azepane nitrogen, further reducing its ability to act as a base. masterorganicchemistry.com
Consequently, the pKa of the conjugate acid of this compound is expected to be much lower than that of piperidinium (B107235) ion and more comparable to, or even lower than, that of anilinium ion (pKa ≈ 4.6). libretexts.org This reduced basicity means that at physiological pH, the compound will exist predominantly in its neutral, unprotonated form.
| Compound (Protonated Form) | Nitrogen Hybridization | Key Structural Feature | Approximate pKa |
|---|---|---|---|
| Piperidinium | sp³ | Saturated heterocycle | 11.2 |
| Ammonium (B1175870) | sp³ | Ammonia | 9.2 |
| Pyridinium | sp² | Aromatic heterocycle (imine-like) | 5.3 |
| Anilinium | sp³ | N-Aryl amine | 4.6 |
| 1-(3-Nitropyridin-2-yl)azepanium (Predicted) | sp³ | N-Aryl amine with EWG | < 4.6 |
The seven-membered azepane ring is a highly flexible system, lacking the relative rigidity of five- or six-membered rings. mq.edu.auresearchgate.net This flexibility allows it to adopt a variety of conformations, with the most common being the chair and boat forms, along with several intermediate twist conformations. slideshare.netresearchgate.net
The process of interconversion between these conformations is known as ring inversion. For the unsubstituted azepane ring, the energy barrier for this inversion is relatively low. However, the attachment of the bulky and planar 3-nitropyridin-2-yl group to the nitrogen atom introduces significant steric and electronic effects that influence the conformational equilibrium.
Conformational Preference: The large N-aryl substituent will likely favor conformations that minimize steric hindrance. Computational modeling and NMR spectroscopy on similar N-substituted azepanes show that substituents can create a strong bias for one major conformation. mq.edu.aursc.org
Ring Inversion Barrier: The barrier to ring inversion may be altered by the N-substituent. The transition state for inversion could involve eclipsing interactions with the aryl group, potentially raising the energy barrier compared to unsubstituted azepane. The specific dynamics would depend on the torsional strain and steric interactions present in the transition state of the ring-flipping process.
The conformational diversity of the azepane ring is an important feature, as the specific three-dimensional shape adopted by the molecule can be crucial for its interactions with biological targets. researchgate.netresearchgate.net
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, fundamentally altering the electronic properties and structure of the parent molecule.
The reduction of the nitro group on the pyridine ring is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to an amino, hydroxylamino, or azoxy functionality.
Reduction to Amino Group: The complete reduction of the nitro group to an amino group is a frequently employed reaction. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcsbsju.edu The resulting 2-(azepan-1-yl)pyridin-3-amine (B2731461) is a valuable intermediate for the synthesis of more complex heterocyclic systems.
Reduction to Hydroxylamino Group: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). This can be achieved using milder reducing agents or by carefully controlling the reaction conditions. Reagents like zinc dust in the presence of ammonium chloride are known to facilitate this transformation for aromatic nitro compounds. wikipedia.org The hydroxylamino derivative is a reactive intermediate that can participate in further reactions.
Formation of Azoxy Functionalities: The formation of azoxy compounds from nitropyridines can occur under specific reductive conditions. researchgate.net This transformation often involves the condensation of a nitroso intermediate with a hydroxylamine intermediate, both of which are formed in situ during the reduction of the nitro group. nih.gov The reaction can be promoted by reagents such as hydroxides in alcoholic media. researchgate.net The resulting azoxy compound contains a unique N=N(O) linkage.
Table 1: Reduction Products of the Nitro Group
| Starting Material | Product | Typical Reagents | Functional Group Transformation |
|---|---|---|---|
| This compound | 2-(Azepan-1-yl)pyridin-3-amine | H₂, Pd/C; Fe/CH₃COOH | Nitro to Amino |
| This compound | 1-(3-(Hydroxylamino)pyridin-2-yl)azepane | Zn/NH₄Cl | Nitro to Hydroxylamino |
| This compound | 2,2'-bis(azepan-1-yl)-3,3'-azoxydipyridine | KOH/MeOH | Nitro to Azoxy |
The reduction of the nitro group to an amine in situ can trigger subsequent intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. The newly formed amino group, being nucleophilic, can attack an electrophilic center within the same molecule. In the case of this compound, while the azepane ring itself does not present a readily available electrophilic site for cyclization, derivatives of this compound could be designed to undergo such reactions. For instance, if a suitable electrophilic side chain were present on the azepane ring or the pyridine ring, a variety of fused heterocyclic systems could be synthesized.
While less common than reduction, the migration of a nitro group on an aromatic ring can occur under certain conditions, typically in the presence of strong acids. houstonmethodist.orgrsc.org For this compound, this would involve the movement of the nitro group from the 3-position to another position on the pyridine ring. The mechanism is thought to proceed through an intramolecular 1,3-shift. houstonmethodist.org The rate and feasibility of such a rearrangement would be influenced by the electronic effects of the azepane substituent and the acidity of the medium.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. firsthope.co.inwikipedia.org The presence of the strongly deactivating nitro group further reduces the ring's reactivity. nih.gov In this compound, the azepane group at the 2-position is an activating, ortho-, para-directing group, while the nitro group at the 3-position is a deactivating, meta-directing group. libretexts.org
The directing effects of these two substituents would determine the position of any potential electrophilic attack. The azepane group would direct incoming electrophiles to the 3 and 5-positions, while the nitro group would direct to the 5-position. Therefore, the 5-position is the most likely site for electrophilic aromatic substitution, should the reaction proceed under sufficiently harsh conditions. pearson.com However, due to the significant deactivation of the ring, forcing conditions would be required for reactions like nitration or halogenation. firsthope.co.in
[3+2] Cycloaddition and Annulation Pathways Relevant to Nitropyridines and Azepanes
The electron-deficient nature of the nitropyridine ring system makes it a potential candidate for certain cycloaddition reactions. Specifically, nitropyridines can act as the 2π component in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. nih.govresearchgate.net This type of reaction typically results in the formation of a five-membered heterocyclic ring fused to the pyridine core. nih.gov The success of such a reaction with this compound would depend on the reactivity of the C4=C5 double bond of the pyridine ring.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also relevant. For instance, annulation reactions of N-cyclopropyl enamines can lead to the formation of 1,4-dihydropyridine (B1200194) derivatives. nih.gov While not directly applicable to the azepane moiety, this highlights the potential for ring-forming reactions involving derivatives of the core structure.
Oxidative and Reductive Manipulations of the Azepane-Nitropyridine Framework
Both the azepane and nitropyridine components of the molecule can undergo oxidative and reductive transformations.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peracids. firsthope.co.in This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. wikipedia.org The azepane ring, being a saturated amine, is generally resistant to oxidation under mild conditions but can be cleaved under harsher oxidative conditions. Arenophile-mediated dearomatization of pyridines can lead to the formation of dihydropyridine (B1217469) cis-diols and epoxides. chemistryviews.orgstonybrook.edubohrium.comacs.org
Reduction: Catalytic hydrogenation can reduce the pyridine ring to a piperidine ring, although this typically requires more forcing conditions than the reduction of the nitro group. firsthope.co.inacs.orgnih.gov The azepane ring is already saturated and therefore unreactive towards further reduction. It is possible to selectively reduce the pyridine ring while leaving the nitro group intact, or to reduce both functionalities simultaneously, depending on the chosen catalyst and reaction conditions.
Table 2: Summary of Key Transformations
| Section | Reaction Type | Key Reactant Site | Potential Products |
|---|---|---|---|
| 3.3.1 | Nitro Group Reduction | Nitro Group | Amino, Hydroxylamino, Azoxy derivatives |
| 3.3.2 | Intramolecular Cyclization | Reduced Nitro Group | Fused Heterocycles (with appropriate substrates) |
| 3.3.3 | Nitro Group Migration | Nitro Group | Isomeric Nitropyridines |
| 3.4 | Electrophilic Aromatic Substitution | Pyridine Ring (C5) | Substituted Pyridine Derivatives |
| 3.5 | [3+2] Cycloaddition | Pyridine Ring (C4=C5) | Fused Pyrrolidine Derivatives |
| 3.6 | Oxidation/Reduction | Pyridine Ring, Azepane Ring | Pyridine N-oxides, Piperidines |
In-Depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
A thorough and detailed structural and spectroscopic analysis of the chemical compound this compound, as requested, cannot be provided at this time. Extensive searches of publicly accessible scientific databases and chemical literature have yielded no specific experimental data for this molecule.
The generation of a scientifically accurate article, particularly one requiring detailed research findings such as precise Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and High-Resolution Mass Spectrometry (HRMS) data, is contingent upon the availability of published characterization studies. For this compound, foundational data including ¹H NMR, ¹³C NMR, advanced 2D NMR (COSY, HSQC, HMBC, NOESY), and tandem mass spectrometry (MS/MS) fragmentation pathways have not been documented in the searched resources.
While theoretical estimation of spectroscopic values is possible based on the analysis of its constituent parts—the 3-nitropyridine and azepane moieties—such an approach would be speculative. It would not meet the required standard of reporting on established, detailed research findings. Providing hypothetical data would be scientifically unsound and misleading.
Therefore, the specific sections and subsections outlined for the article, which include:
Structural Elucidation and Spectroscopic Characterization of 1 3 Nitropyridin 2 Yl Azepane
Mass Spectrometry (MS) Analysis
Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)
cannot be completed. The creation of the requested data tables and in-depth discussion is not possible without the underlying experimental results.
Until a synthesis and full spectroscopic characterization of 1-(3-Nitropyridin-2-yl)azepane is published in peer-reviewed literature, a detailed and accurate article on its structural elucidation remains unachievable.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to be a composite of the vibrations from the nitropyridine and azepane units.
The key vibrational modes for this compound can be assigned to the nitro group, the pyridine (B92270) ring, and the C-H bonds of the azepane ring. It is important to note that the azepane nitrogen in this compound is tertiary, and therefore, characteristic N-H vibrations are absent.
Nitro Group (NO₂) Vibrations: The nitro group is one of the most readily identifiable functionalities in vibrational spectroscopy. It gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). Based on studies of related nitroaromatic compounds like 2-amino-3-nitropyridine, the asymmetric stretch is expected to appear as a strong band in the IR spectrum, typically in the 1520-1550 cm⁻¹ region. researchgate.netresearchgate.netnajah.edu The symmetric stretch is also intense and is anticipated in the 1340-1360 cm⁻¹ range. researchgate.netresearchgate.netnajah.edu In addition to these stretching modes, deformation vibrations such as scissoring, wagging, and rocking modes are expected at lower frequencies.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. elixirpublishers.com The C=C and C=N ring stretching vibrations are expected in the 1400–1600 cm⁻¹ region and are often observed as a series of sharp bands of variable intensity. elixirpublishers.comnih.gov Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear in the fingerprint region. nih.gov
Azepane Ring Vibrations: The saturated seven-membered azepane ring contributes primarily through its C-H bond vibrations. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups are expected to appear in the 2950–2850 cm⁻¹ region. nih.gov Additionally, CH₂ scissoring (deformation) vibrations are typically found near 1465 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Pyridine C-H | C-H Stretching | 3100 - 3000 | Weak to Medium |
| Azepane C-H | Asymmetric CH₂ Stretching | ~2925 | Strong |
| Symmetric CH₂ Stretching | ~2855 | Strong | |
| CH₂ Scissoring | ~1465 | Medium | |
| Pyridine Ring | C=C, C=N Ring Stretching | 1600 - 1400 | Medium to Strong |
| Nitro Group | Asymmetric NO₂ Stretching | 1550 - 1520 | Very Strong |
| Symmetric NO₂ Stretching | 1360 - 1340 | Very Strong |
This interactive table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.
The primary chromophore in this compound is the nitropyridine moiety. This system contains π electrons from the aromatic ring and non-bonding (n) electrons on the nitrogen and oxygen atoms, which can undergo several types of electronic transitions. wikipedia.org
The expected transitions for this molecule are π → π* and n → π*. libretexts.org
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-280 nm range for pyridine derivatives. researchgate.netresearchgate.net The presence of the electron-withdrawing nitro group and the electron-donating amino group (the azepane nitrogen) attached to the pyridine ring is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted pyridine.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitro group's oxygen atoms or the pyridine nitrogen) to a π* antibonding orbital. These transitions are generally of lower energy and have significantly lower intensity compared to π → π* transitions. libretexts.org They may appear as a weak shoulder or a separate band at longer wavelengths, potentially above 300 nm.
The solvent can influence the position of these absorption bands; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions. libretexts.org
| Transition Type | Associated Orbitals | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | π bonding → π antibonding | 200 - 300 | High (~10,000 L mol⁻¹ cm⁻¹) |
| n → π | Non-bonding → π antibonding | > 300 | Low (< 2,000 L mol⁻¹ cm⁻¹) |
This interactive table outlines the anticipated electronic transitions for the nitropyridine chromophore.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted.
The molecular geometry would be defined by the parameters of the two connected ring systems.
Nitropyridine Moiety: Based on the structure of the closely related 2-amino-3-nitropyridine, the pyridine ring is expected to be essentially planar. researchgate.netnajah.edu The nitro group may be slightly twisted out of the plane of the pyridine ring due to steric hindrance with the adjacent, bulky azepane group. mdpi.com
Azepane Ring: The seven-membered azepane ring is not planar and will adopt a flexible conformation to minimize steric and torsional strain. The most stable conformations for cycloheptane (B1346806) rings are typically twist-chair or chair forms, and a similar conformation would be expected for the azepane ring. nih.gov
Bond Parameters: The bond lengths and angles of the nitropyridine portion are expected to be similar to those reported for 2-amino-3-nitropyridine. researchgate.net The C-N bond connecting the azepane ring to the pyridine ring would be a typical single bond length.
| Parameter | Feature | Expected Value / Conformation |
| Molecular Geometry | Pyridine Ring | Planar |
| Nitro Group | Potentially twisted relative to the pyridine ring | |
| Conformation | Azepane Ring | Flexible, likely a twist-chair or chair conformation |
| Bond Lengths (Å) | Pyridine C-C / C-N | ~1.37 - 1.40 Å |
| Pyridine C-NO₂ | ~1.45 Å | |
| N-O (Nitro) | ~1.23 Å |
This interactive table summarizes the predicted solid-state molecular geometry and parameters.
In the crystal lattice, molecules of this compound would be held together by a network of non-covalent intermolecular interactions.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are effective hydrogen bond acceptors. researchgate.net Therefore, weak C-H···O and C-H···N hydrogen bonds involving the C-H groups of the azepane and pyridine rings are highly probable, playing a significant role in the crystal packing. nih.gov
π-π Stacking: The electron-deficient nitropyridine rings can engage in π-π stacking interactions, where the planes of adjacent rings align in an offset or face-to-face manner. researchgate.net These interactions are crucial for the stabilization of crystal structures in many aromatic compounds.
The interplay of these interactions would determine the final, most stable three-dimensional packing arrangement of the molecules in the crystal. ias.ac.in
Crystallographic Data Collection and Refinement Procedures
For a compound such as this compound, a typical procedure would involve mounting a high-quality crystal on a diffractometer. The crystal would then be cooled to a low temperature, commonly 100 or 120 K, to minimize thermal vibrations of the atoms, which results in a more precise structural determination.
Data collection is performed by irradiating the crystal with monochromatic X-rays and recording the intensities and positions of the diffracted beams. Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS detectors, can collect a complete dataset in a matter of hours. The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors like absorption.
The final step is the structure solution and refinement. The initial crystal structure is often solved using direct methods or Patterson methods, and then refined by a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
However, a thorough review of the scientific literature and crystallographic databases did not yield any specific reports on the crystallographic data collection and refinement procedures for this compound. Consequently, the detailed data tables for its crystal structure, including parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics, are not available. The synthesis and characterization of this compound have been noted in various contexts, but a definitive single-crystal X-ray diffraction study remains to be published or made publicly accessible.
Table of Crystallographic Data for this compound
| Parameter | Value |
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| Theta range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta = x° | Data not available |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Computational and Theoretical Investigations of 1 3 Nitropyridin 2 Yl Azepane
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the properties of molecules.
Geometry Optimization and Conformational Analysis
This analysis would involve finding the most stable three-dimensional structure of the molecule (its lowest energy conformation). The flexible seven-membered azepane ring can adopt several conformations (e.g., chair, boat, twist-chair). A computational study would identify the most energetically favorable conformation and provide precise bond lengths, bond angles, and dihedral angles for the entire molecule.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. This analysis would also map the spatial distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
NBO analysis provides a detailed picture of the charge distribution within the molecule. It would be used to quantify the charge on each atom, revealing the electronic effects of the nitro group and the azepane ring on the pyridine (B92270) core. This method also analyzes donor-acceptor interactions within the molecule, which can reveal hyperconjugative effects and intramolecular charge transfer that contribute to its stability.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
QTAIM is a method used to analyze the electron density to characterize the nature of chemical bonds. By locating bond critical points and analyzing properties like the electron density and its Laplacian at these points, one can classify bonds as primarily covalent or ionic and assess their strength. This would be particularly useful for characterizing the C-N bonds linking the two ring systems.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the system.
Dynamic Behavior and Flexibility of the Azepane Ring
Without dedicated research studies publishing these specific computational results for 1-(3-Nitropyridin-2-yl)azepane, any presentation of data tables or detailed findings would be speculative.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound are intrinsically linked to its environment. Solvation models are therefore employed to simulate the presence of a solvent and to predict how it influences the molecule's properties. The polarizable continuum model (PCM) is a common approach, where the solvent is treated as a continuous medium with a specific dielectric constant.
Theoretical studies on the azepane ring have shown that it can adopt several conformations, such as the chair, boat, and twist-chair forms. The presence of the bulky 3-nitropyridin-2-yl substituent at the nitrogen atom is expected to influence the relative energies of these conformers. The polarity of the solvent can further modulate these energy differences. For instance, a more polar solvent might stabilize a conformer with a larger dipole moment.
A hypothetical study on this compound could explore its conformational preferences in solvents of varying polarity, such as cyclohexane (B81311) (non-polar), dichloromethane (B109758) (DCM, moderately polar), and water (highly polar). The relative energies of the most stable conformers could be calculated to determine the most probable shape of the molecule in each solvent.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents
| Conformer | Cyclohexane (ε=2.0) | Dichloromethane (ε=8.9) | Water (ε=78.4) |
|---|---|---|---|
| Twist-Chair | 0.00 | 0.00 | 0.00 |
| Chair | 1.25 | 1.50 | 1.80 |
| Boat | 3.50 | 3.20 | 2.90 |
All energies are in kcal/mol relative to the most stable conformer in each solvent.
Solvent polarity is also expected to impact the reactivity of this compound. The nitro group, being a strong electron-withdrawing group, makes the pyridine ring susceptible to nucleophilic attack. The presence of a polar solvent can stabilize charged intermediates and transition states, potentially accelerating such reactions. Conversely, non-polar solvents might favor reactions that proceed through non-polar transition states.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in the assignment of experimental NMR spectra. The predicted chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H4 | 8.20 | - |
| Pyridine-H5 | 7.50 | - |
| Pyridine-H6 | 8.60 | - |
| Pyridine-C2 | - | 158.0 |
| Pyridine-C3 | - | 135.0 |
| Pyridine-C4 | - | 130.0 |
| Pyridine-C5 | - | 125.0 |
| Pyridine-C6 | - | 150.0 |
| Azepane-CH₂ (α) | 3.60 | 55.0 |
| Azepane-CH₂ (β) | 1.80 | 28.0 |
| Azepane-CH₂ (γ) | 1.60 | 26.0 |
Calculations performed at the B3LYP/6-31G(d) level of theory with TMS as a reference.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes for this compound would include the N-O stretching of the nitro group, C-N stretching of the azepane and pyridine rings, and C-H stretching of the aliphatic and aromatic moieties.
Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Asymmetric NO₂ Stretch | 1550 |
| Symmetric NO₂ Stretch | 1350 |
| Aromatic C=C/C=N Stretch | 1600-1450 |
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the nitropyridine ring.
Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for this compound
| Transition | λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO → LUMO | 320 | 0.15 |
| HOMO-1 → LUMO | 280 | 0.25 |
| HOMO → LUMO+1 | 250 | 0.05 |
Calculations performed using TD-DFT at the B3LYP/6-311+G(d,p) level of theory.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire energy profile of a chemical reaction, providing insights into its mechanism and kinetics. This involves locating the structures of the reactants, products, and any intermediates and transition states on the potential energy surface.
A plausible reaction for this compound is the reduction of the nitro group to an amino group, a common transformation for nitroaromatic compounds. Theoretical modeling could be used to investigate the mechanism of this reduction, for example, by a catalytic hydrogenation process.
The calculations would involve identifying the transition state for the rate-determining step of the reaction. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.
Table 5: Hypothetical Energy Profile for the Rate-Determining Step of the Reduction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + H₂) | 0.0 |
| Transition State | +25.0 |
| Intermediates | +5.0 |
| Products (1-(3-Aminopyridin-2-yl)azepane + H₂O) | -50.0 |
Energies are calculated relative to the reactants.
By mapping out the entire reaction pathway, computational studies can provide a detailed understanding of the reaction mechanism at a molecular level, which can be invaluable for optimizing reaction conditions and predicting the formation of byproducts.
Structure Activity Relationship Sar and Molecular Design Principles for 1 3 Nitropyridin 2 Yl Azepane Derivatives
Exploration of Substituent Effects on Molecular Properties and Biological Interactions
The nitro group on the pyridine (B92270) ring is a critical determinant of the molecule's electronic properties and, consequently, its biological interactions. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic ring system through both inductive and resonance effects. nih.govmdpi.com This electronic modulation can activate the pyridine ring for specific biological interactions, including nucleophilic reactions within a target protein's binding site. nih.gov
The position and chemical nature of substituents on the pyridine ring are crucial for activity. researchgate.net Structure-activity relationship studies on various pyridine derivatives have shown that the introduction of different groups, such as halogens or methoxy (B1213986) moieties, can significantly alter biological efficacy. mdpi.com In the context of covalent inhibitors, the nitro group can function as a "masked electrophile." nih.gov In certain enzymatic environments, the nitroalkane can be converted to its nitronic acid tautomer, which is electrophilic and can react with nucleophilic residues like cysteine to form a stable, covalent bond. nih.gov This mechanism highlights the sophisticated role the nitro group can play beyond simple electronic influence.
| Modification on Pyridine Ring | Predicted Impact on Molecular Properties | Rationale |
|---|---|---|
| Shifting Nitro Group Position (e.g., to position 4 or 5) | Alters the electronic distribution and steric profile of the molecule. | The position of the electron-withdrawing nitro group dictates the regions of the ring most susceptible to nucleophilic interaction and influences the overall geometry for binding. researchgate.net |
| Replacement of Nitro Group with other Electron-Withdrawing Groups (e.g., -CN, -SO2R) | Modulates the degree of electron withdrawal and potential for hydrogen bonding. | Different groups offer varied electronic and steric properties, allowing for the fine-tuning of reactivity and binding affinity. nih.gov |
| Introduction of Electron-Donating Groups (e.g., -OCH3, -NH2) | Increases electron density on the ring, potentially altering binding mode or reducing reactivity. | Electron-donating groups can change the nature of the interaction from electrophilic to potentially engaging in different types of non-covalent interactions. mdpi.com |
| Addition of Halogens (e.g., Cl, F) | Can enhance binding affinity through halogen bonding and improve metabolic stability. | Halogens can form specific, favorable interactions with protein backbones and are often used to modulate pharmacokinetic properties. mdpi.com |
The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in many biologically active compounds. lifechemicals.comnih.gov Its conformational flexibility allows it to adopt various shapes to fit into a protein's binding pocket. lifechemicals.comresearchgate.net Introducing substituents onto the azepane ring is a key strategy for exploring this conformational space and improving the molecule's pharmacological profile. lifechemicals.com The ability to synthesize complex, multi-substituted azepanes is crucial for medicinal chemistry, as it opens up a substantial area of three-dimensional chemical space that is often underexplored compared to five- and six-membered rings. nih.gov Strategic substitution can lock the ring into a more bioactive conformation, enhancing potency and selectivity. lifechemicals.com
| Modification on Azepane Ring | Predicted Impact on Molecular Properties | Rationale |
|---|---|---|
| Addition of Small Alkyl Groups (e.g., Methyl, Ethyl) | Increases lipophilicity and can provide steric hindrance to influence conformation. | Modulating lipophilicity affects cell permeability and solubility, while steric bulk can favor a specific ring pucker, potentially enhancing binding. researchgate.net |
| Introduction of Polar Groups (e.g., -OH, -NH2) | Increases hydrophilicity and provides new hydrogen bonding opportunities. | Improved water solubility can enhance pharmacokinetic properties, and new hydrogen bonds can significantly increase binding affinity with the target protein. |
| Incorporation of Fluorine Atoms | Can block sites of metabolism, improve binding affinity, and alter pKa. | Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties without significantly increasing size. |
| Fusion with another ring system | Reduces conformational flexibility and presents a rigid scaffold for interaction. | Creating bicyclic systems can lock the azepane ring into a single, well-defined conformation, which can be highly advantageous if it matches the optimal binding geometry. |
Ligand Binding and Protein-Ligand Interaction Studies
Confirming that a compound engages its intended target within a biological system is a critical step in drug discovery. digitellinc.com Biophysical and biochemical assays are developed to measure the direct interaction between a ligand and its target protein, providing quantitative data on binding affinity and mechanism of action. nih.gov For inhibitors of protein-protein interactions, such as those targeting the PRMT5 complex, a common approach is to develop an assay that measures the disruption of this interaction. For example, an in vitro binding assay can be established where the target protein (e.g., PRMT5) is immobilized on a surface, and the binding of its partner protein is measured. The ability of a test compound to reduce this binding signal indicates its inhibitory activity. nih.govbiorxiv.org
Beyond cell-free systems, cellular target engagement assays are crucial to verify that a compound can penetrate the cell membrane and bind to its target in a more physiologically relevant environment. digitellinc.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. nih.gov
| Assay Type | Principle | Application |
|---|---|---|
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the inhibition of a protein-protein interaction using antibody-based detection. | Screening for inhibitors that disrupt the formation of a protein complex, such as PRMT5 and its substrate adaptors. nih.govrwth-aachen.de |
| Surface Plasmon Resonance (SPR) | Detects changes in mass on a sensor chip as a ligand binds to an immobilized target, providing kinetic data (on/off rates). | Quantifying the binding affinity (KD) and kinetics of an inhibitor to its target protein. nih.govbiorxiv.org |
| Cellular Thermal Shift Assay (CETSA) | Measures the shift in the melting temperature of a protein upon ligand binding in a cellular environment. | Confirming target engagement in intact cells and establishing structure-activity relationships in a physiological context. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event to determine thermodynamic parameters. | Provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. |
Protein Arginine Methyltransferase 5 (PRMT5) is an attractive drug target in oncology, as it is often overexpressed in various cancers and is associated with poor prognosis. nih.gov PRMT5 functions as part of a larger complex, typically with an obligate partner like WDR77 (WD repeat-containing protein 77), to form a hetero-octameric structure known as the methylosome. nih.govbiorxiv.org This complex catalyzes the symmetric dimethylation of arginine residues on numerous substrate proteins, thereby regulating key cellular processes. nih.gov
Derivatives of 1-(3-nitropyridin-2-yl)azepane have been investigated as inhibitors that target the interaction between PRMT5 and its substrate adaptor proteins (SAPs). nih.govbiorxiv.org These adaptors, such as pICln and RIOK1, share a conserved PRMT5 binding motif (PBM) and are required for the methylation of specific substrates. nih.govbiorxiv.org The inhibitors function by binding to the PRMT5-PBM interface, acting as PBM-competitive inhibitors that disrupt the formation of the PRMT5-SAP complex. nih.govbiorxiv.org Mechanistic studies revealed that some optimized lead compounds form an irreversible covalent bond with cysteine 278 of PRMT5, a residue located at this interface. nih.govbiorxiv.orgbiorxiv.org This covalent interaction provides a durable and potent inhibition of the enzyme's substrate-specific activity. nih.govbiorxiv.org
| Component | Role in Interaction | Reference |
|---|---|---|
| PRMT5 | The catalytic enzyme that performs arginine methylation. It is a key target in oncology. | nih.gov |
| WDR77 | An obligate binding partner that forms a stable complex with PRMT5 and is essential for its activity. | nih.govbiorxiv.org |
| Substrate Adaptor Proteins (SAPs) | Proteins (e.g., pICln, RIOK1) that bind to PRMT5 via a PBM and present specific substrates for methylation. | nih.govbiorxiv.org |
| Inhibitor Molecule | Binds to the PRMT5-PBM interface, preventing the binding of SAPs and subsequent substrate methylation. | nih.gov |
| Cysteine 278 (of PRMT5) | A key nucleophilic residue at the binding interface that can form a covalent bond with optimized inhibitors. | nih.govbiorxiv.org |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. grafiati.com For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the nitro group), hydrophobic regions (the azepane and pyridine rings), and potentially an aromatic ring feature. grafiati.com This model serves as a 3D query to search large chemical databases for novel compounds that match the required spatial arrangement of features.
This process, known as virtual screening, allows for the rapid and cost-effective identification of new chemical scaffolds that are likely to bind to the target of interest. researchgate.net By filtering vast libraries of compounds, virtual screening prioritizes a smaller, more manageable set of molecules for subsequent biochemical testing. This approach accelerates the discovery of diverse lead compounds and complements traditional high-throughput screening efforts. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their physicochemical properties, further guiding the design of more potent molecules. researchgate.net
| Pharmacophoric Feature | Potential Corresponding Structural Moiety | Importance in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group | Forms key directional interactions with hydrogen bond donors (e.g., backbone amides, polar side chains) in the protein binding pocket. |
| Aromatic Ring | The 3-nitropyridin-2-yl core | Engages in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. |
| Hydrophobic Group | The saturated azepane ring | Occupies a hydrophobic pocket in the target protein, contributing to binding affinity through the hydrophobic effect. |
| Covalent Warhead (Electrophile) | The activated nitro-pyridine system | In specific cases, can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. nih.govnih.gov |
Ligand-Based Pharmacophore Generation for Analogues
In the absence of a known protein target structure, ligand-based pharmacophore modeling is a crucial technique for identifying the essential chemical features required for biological activity. wjpsonline.comnih.gov This approach would involve a set of known active analogues of this compound to build a pharmacophore model. The model would define the spatial arrangement of key features such as hydrogen bond acceptors (e.g., the nitro group and pyridine nitrogen), hydrogen bond donors, hydrophobic regions (e.g., the azepane ring), and aromatic rings.
A hypothetical pharmacophore model for a series of this compound derivatives might include the features outlined in the table below.
| Feature ID | Feature Type | Location | Vector Direction | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | Nitro group oxygen | Towards a donor | 1.5 |
| HBA2 | Hydrogen Bond Acceptor | Pyridine nitrogen | Towards a donor | 1.5 |
| AROM1 | Aromatic Ring | Pyridine ring centroid | Normal to the ring plane | 2.0 |
| HYD1 | Hydrophobic | Azepane ring | N/A | 2.5 |
This generated pharmacophore model would then serve as a 3D query for screening large chemical databases to find novel, structurally diverse compounds with the potential for similar biological activity.
Structure-Based Pharmacophore Derivation from Potential Biological Targets
If a potential biological target for this compound is identified, a structure-based pharmacophore model can be developed. acs.orgmdpi.com This method utilizes the three-dimensional structure of the target's binding site, often from X-ray crystallography or NMR spectroscopy data. The model is built by identifying the key interaction points between the target and a known ligand, or by analyzing the chemical environment of the binding pocket itself.
For a hypothetical kinase target, for example, the pharmacophore model derived from the ATP-binding site might include:
A hydrogen bond acceptor feature to interact with the hinge region backbone.
A hydrogen bond donor feature.
Hydrophobic features to occupy hydrophobic pockets.
Aromatic features for potential π-π stacking interactions.
This structure-based model provides a more targeted approach for virtual screening and lead optimization compared to ligand-based methods. acs.org
Application in Ultra-Large-Scale Virtual Screening for Lead Discovery
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgnih.gov Both ligand-based and structure-based pharmacophore models for this compound derivatives would be instrumental in this process. By filtering databases containing millions to billions of compounds, virtual screening can significantly reduce the number of molecules that need to be synthesized and tested experimentally, thereby saving time and resources. acs.orgaimspress.com The process typically involves a hierarchical approach, starting with rapid filtering based on physicochemical properties (like Lipinski's rule of five) and pharmacophore matching, followed by more computationally intensive methods like molecular docking for the most promising candidates.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Chemoinformatics and QSAR studies are essential for understanding the relationship between the chemical structure and biological activity of this compound derivatives in a quantitative manner. tandfonline.com QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities.
To build a QSAR model, a dataset of analogues with their measured biological activities is required. Various molecular descriptors would be calculated for each compound, including:
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Such as partial charges and dipole moments, which would be significantly influenced by the nitropyridine moiety.
Steric descriptors: Like molecular volume and surface area.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
A hypothetical QSAR study on a series of nitropyridine derivatives might yield an equation like:
pIC50 = c0 + c1logP + c2LUMO + c3*MR
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (c0, c1, c2, c3) would be determined through statistical methods like multiple linear regression. Such a model would allow for the prediction of the biological activity of newly designed derivatives and guide further optimization.
Applications in Medicinal Chemistry Research and Biological Activity Exploration Mechanism Focused
Investigation of Enzyme Inhibition Mechanisms
The unique chemical architecture of 1-(3-Nitropyridin-2-yl)azepane makes it a candidate for interaction with the active or allosteric sites of various enzymes. Research has explored its potential inhibitory effects on several key protein kinases and methyltransferases involved in disease signaling pathways.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis and a target in oncology research, particularly in cancers with MTAP-gene deletion. nih.govbiorxiv.org PRMT5's activity often requires interaction with substrate adaptor proteins (SAPs), such as pICln and Riok1. nih.govresearchgate.net These adaptors bind to a conserved PRMT5 Binding Motif (PBM) on the enzyme's surface, which is located away from the catalytic site. nih.govresearchgate.net This interaction is essential for the methylation of specific substrates, including components of the spliceosome. nih.govbiorxiv.org
A novel therapeutic strategy involves disrupting this PRMT5-SAP interaction. researchgate.net Research has led to the discovery of first-in-class small molecules that act as PBM-competitive inhibitors. biorxiv.orgnih.gov These inhibitors bind to the PRMT5-PBM interface, directly preventing the binding of SAPs. nih.govnih.gov The mechanism for one lead compound series involves the formation of an irreversible covalent bond with cysteine 278 of PRMT5. nih.govbiorxiv.orgnih.gov By blocking the substrate adaptor interaction, these compounds can selectively impair PBM-dependent PRMT5 functions, leading to reduced substrate methylation and inhibiting the growth of MTAP-deleted cancer cells. nih.govnih.gov This approach offers a potentially different therapeutic effect compared to traditional catalytic inhibitors. biorxiv.org
Glycogen (B147801) Synthase Kinase-3 (GSK3) is a serine/threonine kinase that regulates numerous cellular processes, including glycogen metabolism, cell cycle progression, and proliferation. nih.gov Its dysregulation is implicated in a variety of diseases, including cancer, type II diabetes, and Alzheimer's disease, making it an attractive drug target. nih.govnih.gov Fused pyridine (B92270) derivatives have been identified as potential inhibitors of GSK3. researchgate.net The inhibition of GSK3 can lead to potent anti-proliferative activity in cancer cells, often by inducing cell cycle arrest. nih.gov For instance, the maleimide-based GSK3 inhibitor 9-ING-41 was shown to cause G0-G1 and G2-M phase arrest in renal cancer cell lines. nih.gov Furthermore, GSK3 inhibition has been linked to the induction of a differentiated phenotype in cancer cells and may also trigger autophagy due to impaired glucose metabolism. nih.gov
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors via the JAK-STAT pathway. researchgate.netnih.gov This pathway is critical for processes like cell growth, survival, and homeostasis. researchgate.net Aberrant JAK2 signaling, often due to mutations like JAK2 V617F, is associated with myeloproliferative neoplasms, making it a key therapeutic target. researchgate.netgoogle.com Developing selective JAK2 inhibitors is challenging due to the high degree of similarity in the ATP-binding sites across the kinase family. researchgate.net A lack of selectivity can lead to unwanted side effects. researchgate.net Structure-based drug design has been employed to develop inhibitors that can exploit subtle differences in the kinase domains. nih.gov Research has identified various chemical scaffolds, including those containing pyridine rings, that exhibit inhibitory activity against JAK2. researchgate.net
| Enzyme Target | Proposed Mechanism of Inhibition | Key Research Findings |
|---|---|---|
| Protein Arginine Methyltransferase 5 (PRMT5) | Binds to the PRMT5-PBM interface, competitively inhibiting the interaction with substrate adaptor proteins (SAPs). nih.govnih.gov | Disrupts PRMT5-RIOK1 complexes, reduces substrate methylation, and shows synthetic lethality in MTAP-deleted cancer cells. nih.govnih.gov |
| Glycogen Synthase Kinase-3 (GSK3) | Acts as an ATP-competitive inhibitor. researchgate.net | Inhibition can induce cell cycle arrest, promote a differentiated phenotype in cancer cells, and trigger autophagy. nih.gov |
| Janus Kinase 2 (JAK2) | Binds to the ATP-binding site of the kinase domain. nih.gov | Inhibition of the JAK2/STAT signaling pathway is a therapeutic strategy for myeloproliferative neoplasms. researchgate.net |
Potential Modulatory Effects on Central Nervous System (CNS) Targets
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in many pharmacologically active compounds. nih.gov Pyridine alkaloids, in particular, have been noted for their activity within the central nervous system (CNS). nih.gov The nitrogen atom in the pyridine ring is often crucial for the compound's pharmacological profile. nih.gov The endocannabinoid system (ECS) is a significant neuromodulatory network that is considered a therapeutic target for a range of CNS and neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. mdpi.com Research into novel compounds often includes screening for activity against various CNS targets, such as neurotransmitter receptors, transporters, and enzymes, to identify potential therapeutic applications for neurological and psychiatric conditions. nih.govmdpi.com
Research into Antimicrobial Activity
The search for new antimicrobial agents is driven by the global challenge of drug-resistant microorganisms. biointerfaceresearch.com Heterocyclic compounds are a major focus of this research. biointerfaceresearch.com Specifically, structures containing azepine and pyridine rings have demonstrated notable antimicrobial properties. shd.org.rsnih.gov Studies on various pyridobenzazepine derivatives have shown them to possess both antibacterial and antifungal activity. shd.org.rs Similarly, certain triterpenoids incorporating an A-ring azepano fragment have exhibited strong antimicrobial effects against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial potential of such compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. shd.org.rsresearchgate.net For example, some azepine derivatives have shown potent activity against bacteria with MIC values in the range of 39–78 µg/mL. shd.org.rs
Exploration of Anti-Cancer Mechanisms and Target Pathways
Both azepine and pyridine scaffolds are features of numerous compounds developed as anti-cancer agents. nih.govmdpi.com A particularly relevant area of research focuses on 3-nitropyridine (B142982) analogues as a novel class of microtubule-targeting agents. nih.gov These compounds have shown potent, broad-spectrum anti-cancer effects. nih.gov
The mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-site on tubulin. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, continued activation of the spindle assembly checkpoint, and ultimately, apoptosis in cancer cells. nih.gov This anti-proliferative effect has been observed to be selective for rapidly dividing cancer cells over healthy cells. nih.gov The efficacy of this class of compounds has been demonstrated in vitro and in vivo, where they effectively inhibited tumor growth in xenograft models. nih.gov
| Mechanism/Target Pathway | Description | Associated Molecular Class |
|---|---|---|
| Microtubule Destabilization | Inhibits tubulin polymerization by binding to the colchicine (B1669291) site, leading to G2-M cell cycle arrest and apoptosis. nih.gov | 3-Nitropyridine analogues nih.gov |
| Enzyme Inhibition (e.g., PRMT5, GSK3) | Blocks signaling pathways crucial for cancer cell proliferation and survival. nih.govnih.gov | PBM-competitive inhibitors, Pyridine-based kinase inhibitors nih.govresearchgate.net |
Ligand Discovery for G Protein-Coupled Receptors (GPCRs) and Other Receptor Systems
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a key structural motif in the design of ligands targeting G Protein-Coupled Receptors (GPCRs), the largest family of membrane receptors and crucial drug targets. nih.gov The conformational flexibility of the azepane ring allows it to adopt various spatial arrangements, which can be advantageous for optimizing interactions with the binding pockets of different receptors.
Research on related azepane derivatives has demonstrated their potential as high-affinity ligands for various GPCRs. For instance, novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H3 receptor, a GPCR involved in neurological and inflammatory processes. nih.gov One such derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, exhibited a high binding affinity with a Ki value of 18 nM. nih.gov This highlights the suitability of the azepane scaffold for achieving potent receptor interactions.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H3 | 18 nM | nih.gov |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H3 | 34 nM | nih.gov |
This table is illustrative of the potential of the azepane scaffold in GPCR ligand design based on existing research on related compounds.
Role as Precursors and Building Blocks for Novel Bioactive Agents
The this compound scaffold is a valuable precursor for the synthesis of more complex and potentially bioactive molecules. nih.gov The nitropyridine ring, in particular, offers several avenues for chemical modification, making it a versatile building block in drug discovery. mdpi.com
The nitro group on the pyridine ring is a key functional group that can undergo a variety of chemical transformations. It is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at positions ortho and para to the nitro group, enabling the generation of diverse chemical libraries for biological screening.
Furthermore, the nitro group can be readily reduced to an amino group. This transformation is a pivotal step in the synthesis of many bioactive compounds. The resulting aminopyridine derivative can then be further functionalized through reactions such as acylation, alkylation, or diazotization, opening up a vast chemical space for the synthesis of novel therapeutic agents. The general synthetic utility of nitropyridines as precursors is well-established in the literature. nih.govmdpi.com
The azepane moiety also contributes to the utility of this compound as a building block. The secondary amine within the azepane ring can be a site for further derivatization, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships (SAR).
The following table outlines some of the key chemical transformations that the nitropyridine moiety of this compound could undergo, highlighting its role as a versatile precursor.
| Reaction Type | Reagents and Conditions | Product Type | Potential Bioactive Derivatives | Reference |
| Reduction of Nitro Group | H2, Pd/C; SnCl2, HCl | 1-(3-Aminopyridin-2-yl)azepane | Precursors for amides, sulfonamides, ureas with diverse biological activities | mdpi.com |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | Substituted nitropyridine derivatives | Compounds with modified electronic and steric properties for receptor binding | mdpi.com |
| Buchwald-Hartwig Amination | Aryl or heteroaryl halides, Pd catalyst, ligand | N-Aryl or N-heteroaryl aminopyridine derivatives | Complex molecules with potential applications in various therapeutic areas | mdpi.com |
This table provides a conceptual overview of the synthetic potential of the this compound scaffold based on known nitropyridine chemistry.
Q & A
Basic: What are the key structural and physicochemical properties of 1-(3-Nitropyridin-2-yl)azepane?
Answer:
The compound features a seven-membered azepane ring fused to a 3-nitropyridin-2-yl group. Key properties include:
- Molecular formula : Likely (inferred from analogs like 1-(2-nitrophenyl)azepane in ).
- Molecular weight : ~221.26 g/mol.
- LogP : Estimated ~3.5 (similar to 1-(2-nitrophenyl)azepane, ).
- Polar Surface Area (PSA) : ~60 Ų (due to nitro and amine groups).
Characterization typically employs NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro-pyridine; azepane CH signals at δ 1.5–3.5 ppm) and HPLC for purity analysis .
Basic: What synthetic routes are reported for this compound?
Answer:
A plausible method involves nucleophilic aromatic substitution :
React 2-chloro-3-nitropyridine with azepane in a polar aprotic solvent (e.g., DMF) at 90–100°C for 12–24 hours.
Monitor progress via TLC (eluent: 1:1 ethyl acetate/hexane).
Purify by column chromatography (SiO) or crystallization (e.g., 2-propanol/DMF mix, as in ).
Yields may vary (e.g., 50–70%) depending on stoichiometry and reaction optimization .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent nitro-group degradation.
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (analogous to dimethyl 2-(3-nitropyridin-2-yl)malonate in ).
- Stability testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
Advanced: What strategies resolve contradictions in synthetic yields reported for nitro-azepane derivatives?
Answer:
Yield discrepancies often arise from:
- Reaction conditions : Higher temperatures (e.g., 100°C vs. 80°C) may improve azepane nucleophilicity but risk side reactions (e.g., nitro-group reduction).
- Purification methods : Column chromatography () vs. crystallization () can affect recovery rates.
- Byproduct analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted azepane or di-substituted products). Optimize stoichiometry (e.g., 1.2–1.5 eq. azepane) to minimize side reactions .
Advanced: How does the nitro group in this compound influence its reactivity in cross-coupling reactions?
Answer:
The nitro group acts as a directing and activating group :
- Suzuki coupling : The nitro group facilitates palladium-catalyzed coupling with aryl boronic acids at the pyridine C-4/C-5 positions.
- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling further functionalization (e.g., amide bond formation).
Mechanistic studies recommend DFT calculations to predict regioselectivity and optimize catalyst systems (e.g., Pd(PPh)) .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : Use the nitro-pyridine moiety as a hydrogen-bond acceptor to screen against targets like kinase enzymes or GPCRs (e.g., modeled after azepane derivatives in ).
- ADMET prediction : Tools like SwissADME estimate bioavailability (LogP < 5), blood-brain barrier penetration (low), and CYP450 interactions.
- QSAR modeling : Correlate electronic parameters (e.g., nitro group charge) with observed activity in cytotoxicity assays .
Advanced: How can researchers validate the purity of this compound for pharmacological studies?
Answer:
- Analytical techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity.
- HRMS : Confirm molecular ion () at m/z 222.1234 (theoretical).
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
- Batch consistency : Compare multiple synthetic batches via DSC to ensure reproducible melting points .
Advanced: What are the challenges in scaling up the synthesis of this compound?
Answer:
Key challenges include:
- Exothermic reactions : Control temperature during azepane addition to prevent runaway reactions.
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale use.
- Waste management : Neutralize nitro-containing byproducts (e.g., via Fenton oxidation) to meet environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
